molecular formula C13H15NOS B496154 Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 869947-87-5

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

Cat. No.: B496154
CAS No.: 869947-87-5
M. Wt: 233.33g/mol
InChI Key: TUBYPRWSBDQWQL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its thiophene and phenyl groups, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYPRWSBDQWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242301
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-87-5
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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